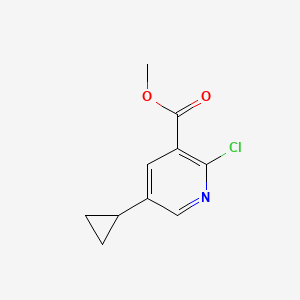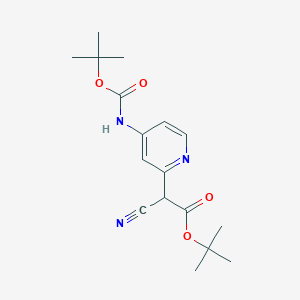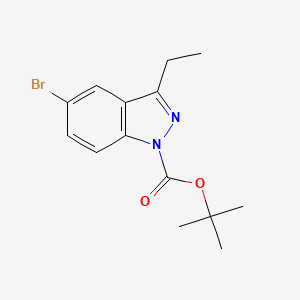![molecular formula C17H15BN2 B1404572 2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-51-6](/img/structure/B1404572.png)
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Descripción general
Descripción
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, also known as 2-MPD, is a synthetic organic compound with a variety of uses in both scientific research and industrial applications. It is a member of the diazaborinine family, which are compounds that contain two boron atoms linked to a nitrogen atom, and is a white crystalline solid. 2-MPD has been studied for its potential use as a catalyst for organic reactions, as a reagent for the synthesis of organic compounds, and for its possible applications in medicine.
Aplicaciones Científicas De Investigación
Organic Electronics and Material Science
One of the primary applications of 2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine derivatives is in the field of organic electronics, particularly in the development of organic thin-film transistors (OFETs). These compounds have been synthesized and characterized, demonstrating significant potential due to their desirable electronic properties. For instance, the synthesis and characterization of diazaboroine derivatives for OFET applications highlighted their improved charge carrier mobility after annealing treatments, indicating their potential in electronic devices (Lu et al., 2010).
Fluorescent Probes and Sensory Applications
Another significant application is in the development of fluorescent probes for metal ion detection. A novel class of NBN-embedded polymers, synthesized from diazaborinine-containing monomers, has demonstrated excellent selectivity and sensitivity towards Fe3+ and Cr3+ ions. These findings suggest that such polymers could be highly effective as fluorescent sensors, offering low detection limits and the ability to detect metal ions in various environments (Li et al., 2022).
Structural and Spectroscopic Studies
The structural elucidation and spectroscopic analysis of diazaboroline compounds also form a critical area of research. Studies have demonstrated the unique electronic structures of these compounds, providing insights into their electron-donating capabilities and the influence of substituents on their photophysical properties. For example, a study on the solution-state NMR and solid-state XRD of heterosubstituted diazaboroles and borinines unveiled the electron density donation from nitrogen to boron, offering a deeper understanding of their structural characteristics (Slabber et al., 2013).
Antimicrobial and Antifungal Activities
Additionally, the antimicrobial and antifungal activities of diazaborinine derivatives have been explored, with some compounds exhibiting significant bioactivity. This research opens up potential applications in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance bioactivity (Srinivasulu et al., 2000).
Propiedades
IUPAC Name |
3-(3-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2/c1-12-5-2-8-14(11-12)18-19-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCDJPTCDLFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161943 | |
| Record name | 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
CAS RN |
1159803-51-6 | |
| Record name | 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159803-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
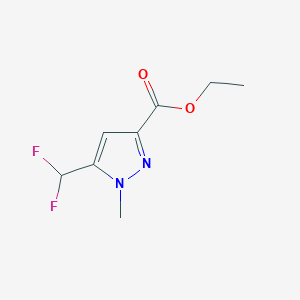
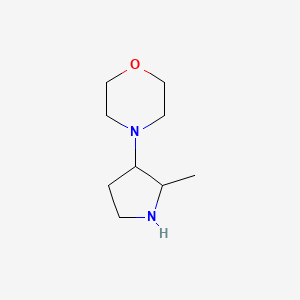



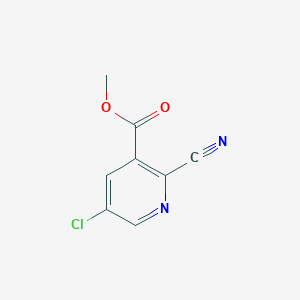
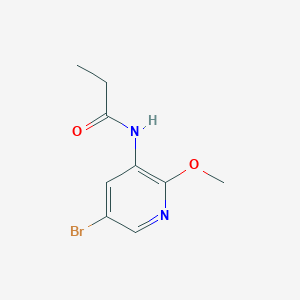
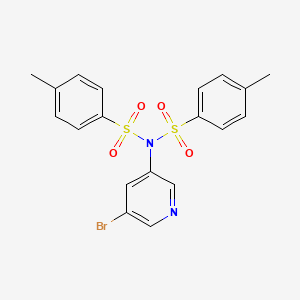
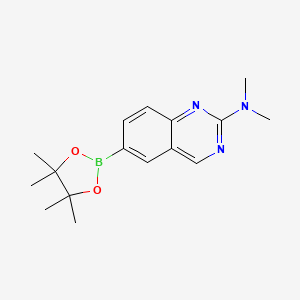
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)
